molecular formula C8H6BrN B6180369 2-bromo-4-ethynylaniline CAS No. 2613383-15-4

2-bromo-4-ethynylaniline

Cat. No.: B6180369
CAS No.: 2613383-15-4
M. Wt: 196
InChI Key:
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Description

2-Bromo-4-ethynylaniline: is a chemical compound with the molecular formula C8H6BrN . It is characterized by the presence of a bromine atom at the second position and an ethynyl group at the fourth position on an aniline ring. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-ethynylaniline typically involves the bromination of 4-ethynylaniline. One common method is the Sonogashira coupling reaction , where 4-ethynylaniline is reacted with a brominating agent in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-4-ethynylaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethynyl group in this compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the ethynyl group, to form alkenes or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Products: Reduced derivatives such as alkenes or alkanes.

Scientific Research Applications

Chemistry: 2-Bromo-4-ethynylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules.

Biology: The compound has potential applications in the development of biologically active molecules. It is used in the synthesis of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-ethynylaniline and its derivatives involves interactions with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

    4-Ethynylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromoaniline: Lacks the ethynyl group, limiting its applications in organic synthesis.

    4-Bromoaniline:

Uniqueness: 2-Bromo-4-ethynylaniline is unique due to the presence of both the bromine atom and the ethynyl group. This combination imparts distinct chemical reactivity and versatility in various synthetic and research applications. The compound’s ability to undergo diverse chemical reactions and form a wide range of derivatives makes it valuable in multiple fields of study .

Properties

CAS No.

2613383-15-4

Molecular Formula

C8H6BrN

Molecular Weight

196

Purity

95

Origin of Product

United States

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